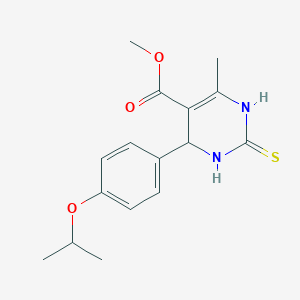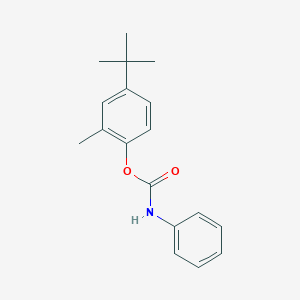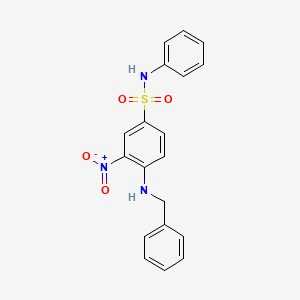![molecular formula C13H10BrNO3S B4965108 5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4965108.png)
5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-dione, commonly known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) that has attracted a lot of attention in the scientific community due to its potential therapeutic benefits. ATB-346 has been shown to have anti-inflammatory, analgesic, and gastroprotective effects, making it a promising candidate for the treatment of various inflammatory diseases.
Mechanism of Action
ATB-346 exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of pro-inflammatory prostaglandins. Unlike traditional 5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-diones, ATB-346 selectively targets COX-2 while sparing COX-1, an enzyme that is important for maintaining the integrity of the gastrointestinal tract.
Biochemical and Physiological Effects:
ATB-346 has been shown to have several biochemical and physiological effects, including the suppression of inflammatory cytokines, the inhibition of leukocyte infiltration, and the reduction of oxidative stress. Moreover, ATB-346 has been shown to have a gastroprotective effect, reducing the risk of gastrointestinal ulcers and bleeding.
Advantages and Limitations for Lab Experiments
ATB-346 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its synthesis is complex and time-consuming, which may limit its availability for research purposes.
Future Directions
ATB-346 has shown great potential for the treatment of various inflammatory diseases, and future research should focus on its clinical efficacy and safety in humans. Moreover, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory effects and to explore its potential for the treatment of other diseases, such as cancer and neurodegenerative disorders.
Synthesis Methods
ATB-346 can be synthesized through a multi-step process involving the reaction of 3-bromo-4-hydroxybenzaldehyde with allyl bromide, followed by the reaction with thiazolidine-2,4-dione. The final product is obtained through a purification process involving column chromatography and recrystallization.
Scientific Research Applications
ATB-346 has been extensively studied for its potential therapeutic applications. In preclinical studies, it has been shown to be effective in reducing inflammation and pain in various animal models of inflammatory diseases, including arthritis, colitis, and neuropathic pain. Moreover, ATB-346 has been shown to have a better safety profile compared to traditional 5-[4-(allyloxy)-3-bromobenzylidene]-1,3-thiazolidine-2,4-diones, with a lower risk of gastrointestinal side effects.
properties
IUPAC Name |
(5E)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S/c1-2-5-18-10-4-3-8(6-9(10)14)7-11-12(16)15-13(17)19-11/h2-4,6-7H,1,5H2,(H,15,16,17)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJQCVCWDRPEJZ-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C=C2C(=O)NC(=O)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=C(C=C(C=C1)/C=C/2\C(=O)NC(=O)S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(butylsulfinyl)-1-[(butylsulfinyl)methyl]ethyl 4-methylbenzoate](/img/structure/B4965040.png)
![N~2~-(4-chlorophenyl)-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4965041.png)
![N-(4-ethoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4965058.png)

![N~2~-(3-chloro-2-methylphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4965071.png)
![N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-fluorobenzamide)](/img/structure/B4965078.png)
![3-(3-chlorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4965083.png)
![2-{[2-(4-nitrophenyl)acetyl]amino}ethyl benzoate](/img/structure/B4965090.png)

![4-[(5-bromo-2-furyl)methylene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4965116.png)
![2-[(3-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4965124.png)
![3-(4-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4965140.png)
![1-(2-methylphenyl)-4-{1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4965144.png)
